(13Z)-13-Octadecenyl acetate

CAS No.:

Cat. No.: VC16700199

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H38O2 |

|---|---|

| Molecular Weight | 310.5 g/mol |

| IUPAC Name | octadec-13-enyl acetate |

| Standard InChI | InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3 |

| Standard InChI Key | PPNRRQMJESAXGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC=CCCCCCCCCCCCCOC(=O)C |

Introduction

Chemical Identification and Structural Properties

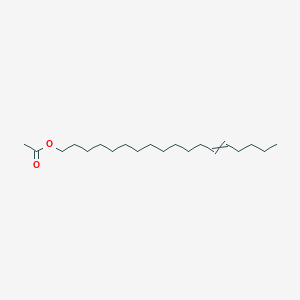

(13Z)-13-Octadecenyl acetate (CAS: 60037-58-3) is a long-chain acetate ester with the molecular formula and a molecular weight of 310.51 g/mol . Its IUPAC name is (13Z)-octadec-13-en-1-yl acetate, reflecting the position and geometry of the double bond. The compound’s structure consists of an 18-carbon chain with a cis-configured double bond between carbons 13 and 14, terminated by an acetylated hydroxyl group at the first carbon (Fig. 1).

Table 1: Key Identifiers and Synonyms

| Property | Value |

|---|---|

| CAS Number | 60037-58-3 |

| Molecular Formula | |

| Molecular Weight | 310.51 g/mol |

| Synonyms | Z-13-Octadecen-1-yl acetate; cis-13-Octadecenyl acetate; (13Z)-13-Octadecen-1-ol acetate |

The compound’s stereochemistry is critical to its biological activity, as the Z-configuration mimics natural pheromones used by moths for mating communication . Its structure has been confirmed via nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) .

Physicochemical Characteristics

(13Z)-13-Octadecenyl acetate is a hydrophobic liquid at room temperature, with a density of at 20°C . Its boiling point is at standard atmospheric pressure, and it has a flash point of , indicating moderate flammability . The enthalpy of vaporization () is reported as 25.98 kcal/mol, derived from gas chromatographic analysis between 393 K and 438 K .

Table 2: Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | Empirical | ||

| Density | At 20°C | ||

| Flash Point | ASTM D93 | ||

| 25.98 kcal/mol | Gas chromatography |

The compound’s logP (octanol-water partition coefficient) is estimated at 8.692, underscoring its lipophilicity and tendency to accumulate in biological membranes . This property is advantageous in pheromone formulations, where sustained release is required.

Synthesis and Production Methods

Stereoselective Synthesis from Alkynes

A landmark synthesis route involves the use of 12-bromo-1-dodecanol and acetylene gas to generate 13-tetradecyn-1-ol, a key intermediate . Subsequent steps include:

-

Alkyne Addition: Reaction with n-butanol under basic conditions to form 13-octadecyne-1,15-diol.

-

Dehydration: Acid-catalyzed elimination yields octadec-(15-trans)-13-yn-1-ol.

-

Cis-Hydrogenation: Catalytic hydrogenation (e.g., Lindlar catalyst) introduces the Z-configured double bond.

-

Acetylation: Final treatment with acetic anhydride produces (13Z)-13-Octadecenyl acetate .

This method achieves a yield of 90% with 98.6% purity, as validated by gas chromatography .

Industrial Scalability

Recent patents highlight solvent optimization (e.g., methyl tert-butyl ether) and low-temperature reactions (-30°C to 0°C) to minimize side products . Catalysts such as potassium iodide enhance substitution efficiency during alkyne formation .

Applications in Entomology and Pest Management

(13Z)-13-Octadecenyl acetate is a critical component of the sex pheromone blend in Cnaphalocrocis medinalis (rice leaf folder moth), a major agricultural pest in Asia . Field trials demonstrate that dispensers emitting 2–5 mg/ha of the compound reduce mating rates by 70–80%, significantly curtailing larval infestations .

Mechanism of Action

The compound’s Z-configuration binds selectively to olfactory receptor proteins in male moth antennae, triggering behavioral responses such as upwind flight and courtship initiation . Its structural similarity to natural pheromones ensures high efficacy, while its stability under field conditions (half-life >30 days) allows for prolonged activity .

Future Directions and Research Opportunities

-

Green Chemistry: Developing biocatalytic routes using lipases or esterases could reduce reliance on heavy metal catalysts .

-

Nanocarrier Systems: Encapsulation in polymeric nanoparticles may enhance field stability and reduce application frequency .

-

Structure-Activity Studies: Modifying the alkyl chain length or double bond position could yield analogs with species-specific activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume